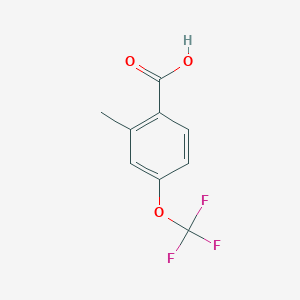

2-methyl-4-(trifluoromethoxy)benzoic Acid

Description

Overview of Benzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a cornerstone in the fields of organic synthesis and medicinal chemistry. Its prevalence stems from its ready availability, chemical stability, and the reactivity of its carboxyl group, which allows for a multitude of chemical transformations. In organic synthesis, benzoic acid and its derivatives serve as crucial starting materials and intermediates for the production of a wide range of more complex molecules, including esters, amides, and acid chlorides.

In medicinal chemistry, the benzoic acid moiety is a common feature in numerous therapeutic agents. It can act as a pharmacophore, directly interacting with biological targets, or as a scaffold to which other functional groups are appended to modulate pharmacological activity. The ability of the carboxylic acid group to participate in hydrogen bonding and ionic interactions makes it a key feature for molecular recognition at receptor binding sites.

Significance of Fluorinated Organic Compounds in Drug Discovery and Agrochemicals

The incorporation of fluorine into organic molecules has become a powerful and widely adopted strategy in the design of pharmaceuticals and agrochemicals. researchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical characteristics of a molecule. researchgate.netmdpi.com

In drug discovery, fluorination can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life. mdpi.com The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can also modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com Furthermore, the strong electron-withdrawing nature of these groups can alter the acidity or basicity of nearby functional groups, influencing binding interactions with target proteins. mdpi.com

Similarly, in the agrochemical sector, fluorinated compounds have demonstrated significant success as herbicides, insecticides, and fungicides. The enhanced biological activity and stability conferred by fluorine can lead to more potent and persistent crop protection agents.

Contextualization of 2-Methyl-4-(trifluoromethoxy)benzoic Acid within Relevant Chemical Classes

This compound is a trifluoromethoxybenzene and a member of the benzoic acid chemical class. It embodies the strategic combination of a benzoic acid scaffold with a trifluoromethoxy group, a substituent of growing importance in medicinal and agrochemical research. researchgate.net The trifluoromethoxy group is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. It is highly lipophilic and metabolically stable, making it an attractive substituent for modulating the properties of bioactive molecules. researchgate.net

The presence of both the methyl and trifluoromethoxy groups on the benzoic acid ring of this particular compound suggests its potential as a building block for the synthesis of novel bioactive agents. The methyl group can provide steric bulk and influence the conformation of the molecule, while the trifluoromethoxy group can enhance its metabolic stability and membrane permeability. The carboxylic acid functionality provides a handle for further chemical modification and interaction with biological targets. While specific research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important classes of compounds with proven utility in contemporary chemical research.

| Property | Value |

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.15 g/mol |

| CAS Number | 261951-91-1 chemicalbook.com |

| Appearance | Off-white to light brown solid chemicalbook.com |

| Boiling Point (Predicted) | 250.7 ± 35.0 °C chemicalbook.com |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 3.46 ± 0.25 chemicalbook.com |

Table 1: Physicochemical Properties of this compound

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINWJGHZNRKJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379586 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-91-1 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Derivatization

Types of Chemical Transformations

The core structure of 2-methyl-4-(trifluoromethoxy)benzoic acid can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are fundamental to creating more complex molecules.

While direct oxidation of this compound is not commonly reported, oxidation reactions are crucial for the synthesis of related derivatives. A pertinent example is the oxidation of a sulfur-containing analogue, which demonstrates how a functional group on a similar benzoic acid ring can be transformed. Specifically, the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid is achieved through the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid. acs.org This reaction typically employs an oxidizing agent like hydrogen peroxide in an acidic medium, such as acetic acid. acs.org This transformation highlights the potential for selective oxidation of substituents on the benzene (B151609) ring without affecting the carboxylic acid or the trifluoromethyl group. acs.org

| Reactant | Oxidizing Agent | Product | Reference |

| 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid | Hydrogen Peroxide | 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | acs.org |

This table illustrates a representative oxidation reaction on a closely related benzoic acid derivative.

The reduction of benzoic acid derivatives can target either the carboxylic acid group or the aromatic ring, depending on the reducing agent and reaction conditions. For compounds similar to this compound, several reduction strategies are available.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid group to a primary alcohol. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction would convert this compound to (2-methyl-4-(trifluoromethoxy)phenyl)methanol. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. wikipedia.orgyoutube.com

Catalytic hydrogenation offers another route for reduction. Depending on the catalyst and conditions, either the aromatic ring or the carboxylic acid can be reduced. For instance, using a ruthenium-based catalyst can lead to the hydrogenation of both the aromatic ring and the carboxylic group, while a palladium catalyst might selectively hydrogenate only the aromatic ring. researchgate.netcabidigitallibrary.org Electrochemical methods have also been employed for the reduction of fluorinated aromatic carboxylic acids. For example, pentafluorobenzoic acid can be selectively reduced to 2,3,5,6-tetrafluorobenzyl alcohol under specific electrochemical conditions. rsc.org

| Functional Group | Reducing Agent/Method | Product |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Aromatic Ring & Carboxylic Acid | Catalytic Hydrogenation (e.g., Ru/C) | Cyclohexylmethanol derivative |

| Aromatic Ring | Catalytic Hydrogenation (e.g., Pd/C) | Cyclohexanecarboxylic acid derivative |

| Carboxylic Acid (in fluorinated derivatives) | Electrochemical Reduction | Benzyl (B1604629) alcohol derivative |

This table summarizes potential reduction reactions applicable to benzoic acid derivatives.

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the carbonyl carbon of the carboxylic acid group (nucleophilic acyl substitution) and the aromatic ring (nucleophilic aromatic substitution).

Nucleophilic Acyl Substitution: The carboxylic acid can be converted into more reactive derivatives, such as acyl chlorides. This is typically achieved by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-methyl-4-(trifluoromethoxy)benzoyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Nucleophilic Aromatic Substitution (SNA_r): Although the trifluoromethoxy group is a poor leaving group, nucleophilic aromatic substitution can be facilitated on derivatives of this compound that contain better leaving groups, such as a halogen. For instance, in a related compound, 2-chloro-4-trifluoromethylbenzoic acid, the chloro group can be displaced by a nucleophile like sodium thiomethoxide to yield 2-methylthio-4-trifluoromethylbenzoic acid. libretexts.org This type of reaction is favored by the presence of electron-withdrawing groups on the aromatic ring.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Acyl Substitution | Thionyl chloride (SOCl₂) | Acyl Chloride |

| Nucleophilic Aromatic Substitution | Sodium thiomethoxide (on a chloro-derivative) | Thioether |

This table provides examples of nucleophilic substitution reactions relevant to the derivatization of the target compound.

Formation of Advanced Derivatives

The chemical transformations discussed above are instrumental in the synthesis of advanced derivatives of this compound, such as sulfones and esters.

Sulfone derivatives of benzoic acids are of interest in medicinal and materials chemistry. The synthesis of such derivatives can be exemplified by the preparation of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid. acs.org This compound is synthesized by the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid. acs.org The resulting sulfone is an intermediate in the synthesis of sulfonylurea herbicides. acs.org This process demonstrates a reliable method for introducing a sulfonyl group onto a benzoic acid scaffold that is structurally analogous to the target molecule.

| Precursor | Reaction | Product |

| 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid | Oxidation with H₂O₂/Acetic Acid | 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid |

This table outlines the synthesis of a sulfone derivative from a related precursor.

Esterification is a common and important derivatization of carboxylic acids. The methyl ester of this compound, methyl 2-methyl-4-(trifluoromethoxy)benzoate, can be synthesized through various methods. A common laboratory method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

Alternative methods for the esterification of similar fluorinated benzoic acids have also been reported. For example, the synthesis of methyl 2-amino-4-trifluoromethyl-benzoate is achieved by heating the corresponding acid with methanol and boron trifluoride etherate. masterorganicchemistry.com Another approach involves the use of a heterogeneous catalyst, which can offer advantages in terms of separation and catalyst recycling. youtube.com A patent also describes the esterification of 2-methyl-4-acetylbenzoic acid with methanol in the presence of an acid catalyst to produce the corresponding methyl ester. rsc.org

| Carboxylic Acid Reactant (Analogue) | Reagents | Product | Reference |

| 2-amino-4-trifluoromethyl-benzoic acid | Methanol, Boron trifluoride etherate | methyl 2-amino-4-trifluoromethyl-benzoate | masterorganicchemistry.com |

| 2-methyl-4-acetylbenzoic acid | Methanol, Acid catalyst | methyl 2-methyl-4-acetylbenzoate | rsc.org |

| Fluorinated aromatic carboxylic acids | Methanol, Heterogeneous catalyst | Methyl esters of fluorinated aromatic carboxylic acids | youtube.com |

This table presents various methods for the synthesis of methyl esters of related benzoic acid derivatives.

Amide Derivatives (e.g., Carboxamides)

The conversion of the carboxylic acid group of this compound into an amide linkage is a fundamental derivatization strategy. This transformation, known as amidation or amide coupling, introduces a nitrogen-containing functional group, which can significantly alter the parent molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. These changes are often crucial for modulating biological activity in drug discovery programs.

The synthesis of carboxamides from this compound can be achieved through several established synthetic methodologies. A common approach involves the initial activation of the carboxylic acid. This can be accomplished by converting the benzoic acid into a more reactive species, such as an acyl chloride. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding 2-methyl-4-(trifluoromethoxy)benzoyl chloride. This highly electrophilic intermediate can then readily react with a wide range of primary or secondary amines to form the desired N-substituted benzamide.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine, bypassing the need for the acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are effective in promoting amide bond formation under mild reaction conditions. These methods are particularly useful when dealing with sensitive substrates.

While specific research detailing the synthesis of a wide array of amide derivatives from this compound is not extensively documented in publicly available literature, the general principles of amide synthesis are well-established. The reactivity of the carboxylic acid would be influenced by the electronic effects of the methyl and trifluoromethoxy groups. The methyl group is weakly electron-donating, while the trifluoromethoxy group is strongly electron-withdrawing. These opposing effects can modulate the reactivity of the carboxyl group.

The table below illustrates a hypothetical set of amide derivatives that could be synthesized from this compound, showcasing the diversity of amines that could be utilized.

| Amine Reactant | Resulting Amide Derivative | Potential Significance |

| Ammonia | 2-methyl-4-(trifluoromethoxy)benzamide | Primary amide, a fundamental building block |

| Aniline | N-phenyl-2-methyl-4-(trifluoromethoxy)benzamide | Introduction of an aromatic moiety |

| Benzylamine | N-benzyl-2-methyl-4-(trifluoromethoxy)benzamide | Increased lipophilicity |

| Morpholine | (2-methyl-4-(trifluoromethoxy)phenyl)(morpholino)methanone | Incorporation of a heterocyclic ring |

Fluorinated Derivatives

The introduction of additional fluorine atoms or fluorine-containing groups onto the aromatic ring of this compound represents another avenue for chemical derivatization. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Direct fluorination of the aromatic ring of this compound would likely require the use of specialized electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). The position of the incoming fluorine atom would be directed by the existing substituents. The methyl group is an ortho-, para-director, while the trifluoromethoxy and carboxylic acid groups are meta-directors. The interplay of these directing effects would determine the regioselectivity of the fluorination reaction. Given the substitution pattern, the positions ortho to the methyl group and meta to the trifluoromethoxy and carboxyl groups are potential sites for fluorination.

However, direct fluorination of such a substituted benzoic acid can be challenging and may lead to a mixture of products. A more controlled approach would involve the synthesis of fluorinated derivatives starting from appropriately pre-fluorinated precursors. For example, a synthetic route could begin with a fluorinated toluene (B28343) derivative that already contains the desired substitution pattern, which is then elaborated to introduce the carboxylic acid and trifluoromethoxy groups.

While specific examples of further fluorination of this compound are not readily found in the scientific literature, the synthesis of related fluorinated benzoic acids is well-documented. For instance, the synthesis of 2-fluoro-4-(trifluoromethyl)benzoic acid is known, highlighting the accessibility of benzoic acid structures with multiple fluorine-containing substituents.

The following table outlines potential fluorinated derivatives of this compound and the synthetic strategies that could be employed.

| Target Fluorinated Derivative | Potential Synthetic Approach | Rationale |

| 2-methyl-3-fluoro-4-(trifluoromethoxy)benzoic acid | Electrophilic fluorination of this compound | The position is activated by the methyl group and not strongly deactivated by the other substituents. |

| 2-methyl-5-fluoro-4-(trifluoromethoxy)benzoic acid | Multi-step synthesis from a pre-fluorinated starting material | To achieve specific regiochemistry that may not be accessible through direct fluorination. |

| 2-(fluoromethyl)-4-(trifluoromethoxy)benzoic acid | Radical fluorination of the methyl group | Introduction of fluorine on the alkyl side chain. |

Benzothiazole (B30560) Derivatives and their Medicinal Significance

Benzothiazoles are a class of heterocyclic compounds that are prevalent in many medicinally important molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The incorporation of a benzothiazole moiety into the structure of this compound could lead to novel compounds with interesting pharmacological profiles.

The synthesis of benzothiazole derivatives from this compound typically involves a condensation reaction between the carboxylic acid (or its activated form) and a 2-aminothiophenol (B119425). A common method is to first convert the benzoic acid to its acyl chloride, which then reacts with the 2-aminothiophenol to form an intermediate N-(2-mercaptophenyl)amide. This intermediate can then undergo an intramolecular cyclization, often promoted by heat or a dehydrating agent, to form the benzothiazole ring. This reaction is known as the Jacobson benzothiazole synthesis.

Alternatively, the carboxylic acid can be directly condensed with 2-aminothiophenol in the presence of a catalyst such as polyphosphoric acid (PPA) at elevated temperatures. This one-pot procedure provides a more direct route to the desired 2-substituted benzothiazole. The resulting product would be 2-(2-methyl-4-(trifluoromethoxy)phenyl)benzo[d]thiazole.

While specific studies on the synthesis and medicinal evaluation of benzothiazole derivatives of this compound are not prominent in the available literature, the general importance of benzothiazoles in medicinal chemistry is well-established. For example, the benzothiazole core is found in the approved drug Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS).

The table below summarizes the potential synthesis and significance of a benzothiazole derivative of this compound.

| Reactants | Resulting Benzothiazole Derivative | Potential Medicinal Significance |

| This compound and 2-aminothiophenol | 2-(2-methyl-4-(trifluoromethoxy)phenyl)benzo[d]thiazole | Potential for anticancer, antimicrobial, or neuroprotective activity due to the combination of the benzothiazole core and the fluorinated phenyl moiety. |

Applications in Medicinal Chemistry and Drug Discovery

Pharmaceutical Intermediate Utilization

As a versatile chemical intermediate, 2-methyl-4-(trifluoromethoxy)benzoic acid is instrumental in the multi-step synthesis of various biologically active molecules. Its carboxylic acid group allows for straightforward chemical modifications, such as the formation of amides, esters, and other functional groups essential for building complex molecular architectures.

Building Block for Complex Drug Molecules

The structure of this compound makes it an ideal building block for creating intricate drug molecules. biosynth.com Medicinal chemists utilize such fluorinated intermediates to systematically modify lead compounds, aiming to improve their pharmacological profiles. The trifluoromethoxy group is particularly effective at increasing metabolic stability and improving cell membrane permeability, which are crucial properties for a successful drug. mdpi.com The synthetic versatility of this benzoic acid derivative allows for its incorporation into a wide range of molecular scaffolds to generate novel therapeutic candidates. biosynth.com

Synthesis of Novel Analgesics

In the pursuit of new pain management therapies, researchers explore novel molecular frameworks to develop safer and more effective analgesics. While direct synthesis of a specific analgesic from this compound is not prominently documented in available literature, the development of related fluorinated benzoic acid derivatives highlights its potential in this area. For instance, the compound flusalazine, 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, has demonstrated significant analgesic effects in experimental models. nih.govresearchgate.net This suggests that benzoic acid scaffolds containing fluorine moieties are promising starting points for creating new non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic properties. nih.govmdpi.com The incorporation of the trifluoromethoxy group from this compound could offer advantages in developing next-generation analgesics with improved efficacy and pharmacokinetic properties.

Precursor for Pharmaceutical Agents

The role of this compound as a precursor is fundamental to the synthesis of various active pharmaceutical ingredients (APIs). A precursor is a compound that participates in a chemical reaction that produces another compound. This benzoic acid derivative serves as a key starting material, undergoing a series of chemical transformations to yield the final, more complex API. Its availability and reactivity make it a valuable resource in the pharmaceutical industry for developing new drugs targeting a range of diseases.

Intermediate in the Synthesis of Sulfonylurea Herbicides

Beyond pharmaceuticals, this class of compounds finds application in agriculture. A structurally similar compound, 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, is a known intermediate in the creation of sulfonylurea herbicides. nih.gov Sulfonylureas are a critical class of herbicides used to control a wide variety of weeds in numerous crops. justia.com These herbicides are known for their high efficacy at low application rates, but can be chemically unstable. justia.comgoogle.com The synthesis of stable and effective sulfonylurea herbicides often involves complex intermediates, and fluorinated benzoic acids can play a role in constructing the core structure of these agricultural chemicals. nih.govnih.govgoogleapis.com

Chemical Intermediate for NVP-LDE225 (Selective Smoothened Antagonist)

One of the most significant applications of this compound is as a key chemical intermediate in the synthesis of NVP-LDE225 (Sonidegib). nih.govnih.gov NVP-LDE225 is a potent and selective antagonist of the Smoothened (Smo) receptor, a crucial component of the Hedgehog (Hh) signaling pathway. nih.govnih.govscispace.com Aberrant activation of this pathway is linked to the formation of various cancers. nih.gov

The synthesis of NVP-LDE225, chemically named N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide, heavily relies on a biphenyl (B1667301) core structure. This core is typically constructed using a Suzuki cross-coupling reaction, where this compound (or its corresponding boronic acid/ester derivative) is coupled with another aromatic ring. nih.gov The trifluoromethoxy group was specifically selected during structure-activity relationship studies as it demonstrated superior potency in inhibiting Hh signaling. nih.gov

| Property | NVP-LDE225 (Sonidegib) |

| Target | Smoothened (Smo) Receptor |

| Mechanism of Action | Hedgehog (Hh) Signaling Pathway Antagonist |

| Key Synthetic Precursor | This compound |

| Therapeutic Area | Oncology |

This table summarizes key information about NVP-LDE225.

Biological Activities and Pharmacological Relevance

The pharmacological relevance of this compound is primarily derived from the properties it imparts to the larger molecules it helps create. The introduction of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups is a well-established strategy in medicinal chemistry to enhance a drug's effectiveness. wechemglobal.comhovione.com

These groups can significantly improve a molecule's:

Lipophilicity : This property affects how well a drug can pass through cell membranes to reach its target. mdpi.com

Metabolic Stability : The carbon-fluorine bond is very strong, making molecules more resistant to being broken down by metabolic enzymes in the body, which can prolong the drug's action. mdpi.comwechemglobal.com

Binding Affinity : The electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger and more selective binding to its biological target. mdpi.comwechemglobal.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

An extensive review of scientific literature reveals a notable absence of specific studies investigating the antimicrobial, including antibacterial, antifungal, or antiviral, properties of this compound. While the broader class of benzoic acid derivatives has been a source of compounds with demonstrated antimicrobial activity, research has not yet specifically focused on this particular molecule.

For instance, studies on other benzoic acid derivatives have shown promising results. Thio-ureides of 2-(4-methylphenoxymethyl) benzoic acid have exhibited both antifungal and antibacterial activities. Similarly, certain benzyl (B1604629) and benzoyl benzoic acid derivatives have been identified as inhibitors of bacterial RNA polymerase-sigma factor interaction. Furthermore, pyrazole (B372694) derivatives that incorporate a benzoic acid moiety have demonstrated potent activity against Gram-positive bacteria. In the antiviral realm, a benzoic acid derivative known as NC-5 has been reported to possess activity against the influenza A virus. Research has also explored the antifungal potential of cinnamic and benzoic acid esters. However, it is crucial to emphasize that these findings pertain to structurally distinct benzoic acid derivatives and cannot be directly extrapolated to this compound.

Anti-inflammatory Properties

Specific studies on the anti-inflammatory properties of this compound are not currently available in the scientific literature. While related compounds have been investigated for their anti-inflammatory potential, this particular molecule has not been the focus of such research.

For context, other compounds with structural similarities have been explored. For instance, Flufenamic acid, which is 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, is a known non-steroidal anti-inflammatory drug (NSAID) that functions primarily through the inhibition of cyclooxygenase (COX) enzymes. This highlights that the presence of a trifluoromethylphenyl group in conjunction with a benzoic acid moiety can confer anti-inflammatory activity. However, the specific substitution pattern of this compound distinguishes it from these known anti-inflammatory agents, and its biological activity in this regard remains uninvestigated.

Modulation of Biological Targets

The specific interactions of this compound with biological targets have not been extensively studied. However, based on the properties of its constituent chemical groups, some potential interactions can be inferred.

Interaction with Lipid Membranes and Proteins

Direct studies on the interaction of this compound with lipid membranes and proteins are not available. However, the presence of the trifluoromethoxy group is known to increase the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the partitioning of the compound into lipid-rich environments such as cell membranes. Increased lipophilicity can also promote interactions with hydrophobic pockets within proteins. For example, research on the related compound 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid suggests that the trifluoromethyl group enhances its ability to penetrate plant tissues by interacting with lipid components. While this is in the context of herbicidal activity, the underlying principle of trifluoromethyl-driven lipophilicity and its potential for membrane and protein interaction is relevant.

Inhibition of Enzymatic Activity

There is no direct evidence in the available literature to suggest that this compound is an inhibitor of any specific enzyme. While the benzoic acid scaffold is present in numerous enzyme inhibitors, the specific activity of this compound has not been reported. For comparison, other benzoic acid derivatives, such as methyl 5-sulfamoyl-benzoates, have been investigated as inhibitors of carbonic anhydrase IX. The activity of such compounds is highly dependent on the specific substitution pattern on the benzoic acid ring.

Interaction with Receptors (e.g., P2Y14 Receptor Antagonists)

While there are no studies that directly identify this compound as a P2Y14 receptor antagonist, the presence of a trifluoromethylphenyl group is a feature found in some known antagonists of this receptor. The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases.

One of the well-characterized P2Y14 receptor antagonists is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN). The trifluoromethylphenyl moiety in PPTN is crucial for its binding and antagonist activity. This suggests that molecules containing a trifluoromethylphenyl group, such as this compound, may have the potential to interact with the P2Y14 receptor. However, without direct experimental evidence, this remains a hypothesis based on structural analogy.

| Compound Name | Receptor Target | Activity |

| 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) | P2Y14 | Antagonist |

Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, HER-4)

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs) is a critical regulator of cellular pathways controlling growth, proliferation, and survival. medchemexpress.com This family includes four distinct receptors: EGFR (also known as ErbB-1 or HER1), ErbB-2 (neu, HER2), ErbB-3 (HER3), and ErbB-4 (HER4). medchemexpress.com Abnormal activation of these kinases is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. drugs.com EGFR inhibitors are broadly classified into two groups: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that interfere with the intracellular kinase domain. drugs.com

Second-generation EGFR TKIs were developed to overcome acquired resistance and often exhibit activity against multiple HER-family members. nih.gov While direct studies on this compound as a tyrosine kinase inhibitor are not prominent in the available literature, the benzoic acid scaffold is a component of molecules investigated for such activities. The development of potent and selective inhibitors often involves the strategic placement of functional groups on a core structure to optimize binding and pharmacokinetic properties. For instance, compounds like Neratinib and Dacomitinib are potent irreversible inhibitors of EGFR, HER2, and HER4. nih.govselleckchem.com

Table 1: Examples of Pan-ErbB Tyrosine Kinase Inhibitors and Their Targets

| Inhibitor | EGFR (IC₅₀) | HER2 (IC₅₀) | HER4 (IC₅₀) |

|---|---|---|---|

| Afatinib | 0.5 nM | 14 nM | 1 nM |

| Neratinib | 92 nM | 59 nM | - |

| Dacomitinib | 6.0 nM | 45.7 nM | 73.7 nM |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources. medchemexpress.comnih.govselleckchem.com

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) has emerged as a significant target for treating central nervous system disorders, particularly schizophrenia. nih.gov GlyT1 modulates the concentration of glycine in the synaptic cleft, and since glycine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake can enhance NMDA receptor function. nih.govresearchgate.net This mechanism is believed to alleviate the NMDA receptor hypofunction implicated in the cognitive and negative symptoms of schizophrenia. nih.gov

The development of GlyT1 inhibitors has led to the exploration of various chemical scaffolds. One notable class is the 2-alkoxy-5-methylsulfonebenzoylpiperazine series of inhibitors. nih.gov The optimization of these compounds for properties like brain penetration and selectivity has been a key focus of research. This work culminated in the discovery of molecules like RG1678, which has shown beneficial effects in clinical trials for schizophrenia. nih.gov While this compound is not itself a reported GlyT1 inhibitor, its structural motifs—a substituted benzoic acid—are relevant to the broader chemical space explored for GlyT1 inhibition. The design of such inhibitors often involves fine-tuning the electronic and steric properties of the benzoic acid ring to achieve high potency and selectivity. nih.govmedchemexpress.com

Pharmacokinetic Property Enhancement (e.g., Lipophilicity, Metabolic Stability)

The journey of a drug candidate from a biologically active molecule to a viable therapeutic is heavily dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Key properties that influence this profile include lipophilicity and metabolic stability. frontiersin.org Strategic chemical modifications are frequently employed to optimize these characteristics. nih.gov

Table 2: Influence of Functional Groups on Pharmacokinetic Properties

| Functional Group | Effect on Lipophilicity (logP) | Effect on Metabolic Stability | Rationale |

|---|---|---|---|

| Methyl (-CH₃) | Increase | Variable | Adds nonpolar bulk. Can be a site for metabolic oxidation. |

| Trifluoromethyl (-CF₃) | Significant Increase | High | Strong C-F bonds resist enzymatic cleavage; highly lipophilic. mdpi.com |

| Trifluoromethoxy (-OCF₃) | Very High Increase | High | Combines lipophilicity with the polarity of the oxygen atom; metabolically robust. mdpi.com |

| Hydroxyl (-OH) | Decrease | Low (site for conjugation) | Polar group increases water solubility; often a target for Phase II metabolism. |

This table provides a generalized summary of the effects of different functional groups.

Drug-like Effects of PABA Derivatives

Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a well-established "building block" in the pharmaceutical industry. nih.govresearchgate.net Its structural versatility, with reactive sites at both the amino and carboxyl groups, allows for the synthesis of a wide range of derivatives with diverse biological activities. bohrium.comdntb.gov.ua Historically, PABA derivatives have been foundational to the development of sulfonamide antibacterials, and the PABA scaffold is present in drugs ranging from local anesthetics to anticancer agents. nih.govnih.gov

The broad spectrum of activities observed in PABA derivatives includes anticancer, anti-inflammatory, antiviral, and antimicrobial effects. researchgate.netbohrium.com These drug-like properties underscore the value of the substituted benzoic acid core in medicinal chemistry. Different substitutions on the aromatic ring can lead to significant variations in the molecule's chemical nature and biological function. nih.gov While this compound is not a PABA derivative due to the absence of the para-amino group, the principles learned from the extensive study of PABA analogs are applicable. The benzoic acid moiety serves as a versatile scaffold, and its therapeutic potential can be modulated through substitutions that alter its steric, electronic, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) and Structural Insights

Influence of Trifluoromethoxy Group on Biological Activity and Lipophilicity

The structure-activity relationship (SAR) of a drug candidate describes how its chemical structure correlates with its biological activity. The trifluoromethoxy (-OCF₃) group exerts a powerful influence on a molecule's properties and is thus a valuable tool in drug design. nih.gov Its primary effects are rooted in its unique physicochemical characteristics.

The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, more so than the related trifluoromethyl (-CF₃) group. mdpi.com This high lipophilicity can enhance a compound's ability to penetrate biological membranes, potentially leading to better absorption and distribution to the target site. mdpi.com This property was a critical factor in studies of fluorinated metallocenes, where derivatives with higher lipophilicity were more effectively incorporated into cancer cells. nih.gov Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can modulate the acidity (pKa) of nearby functional groups, such as the carboxylic acid in this compound, which can in turn affect receptor binding and solubility.

Role of Methylsulfonyl Group in Hydrogen Bonding and Biological Activity

The methylsulfonyl group (-SO₂CH₃) is a functional group that plays a significant role in modern drug design, primarily due to its ability to act as a potent hydrogen bond acceptor. nih.gov A hydrogen bond is a non-covalent, electrostatic interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. nih.gov These bonds are crucial for molecular recognition, stabilizing the interactions between a drug and its biological target, such as an enzyme or receptor. chemrxiv.orgresearchgate.net

The two oxygen atoms of the sulfonyl group can readily participate in hydrogen bonding with hydrogen bond donors (HBDs) on a protein, such as the amide protons of the peptide backbone or the hydroxyl groups of serine and threonine residues. nih.govacs.org This interaction can anchor the ligand in the binding pocket, contributing favorably to binding affinity and specificity. The utility of the methylsulfonyl group is exemplified in the development of selective GlyT1 inhibitors, where it was incorporated into the benzoylpiperazine scaffold to optimize target interactions. nih.gov The tense chemical structure and functionality of the sulfonyl group can also constrain the conformation of side chains, allowing them to fit more precisely into active sites. nih.gov

Impact of Substituent Effects on Acidity

The methyl group (-CH3) is an alkyl group, which is generally considered electron-donating through an inductive effect. libretexts.org Electron-donating groups increase the electron density on the carboxylate anion, destabilizing it and thereby decreasing the acidity of the carboxylic acid. pharmaguideline.comopenstax.org For instance, p-methylbenzoic acid (pKa = 4.34) is a weaker acid than benzoic acid (pKa = 4.19). libretexts.org

Conversely, the trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). Electron-withdrawing groups pull electron density away from the ring and the carboxylate group, which helps to disperse and stabilize the negative charge of the anion. libretexts.orgpharmaguideline.com This stabilization of the conjugate base results in a stronger acid. The effect is similar to that of the trifluoromethyl (-CF3) group, where p-(trifluoromethyl)benzoic acid (pKa = 3.6) is significantly more acidic than benzoic acid. openstax.orglibretexts.org

The position of these substituents is also critical. The methyl group is at the ortho-position, which gives rise to the "ortho effect." This effect describes the observation that most ortho-substituted benzoic acids are stronger than benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing. hcpgcollege.edu.in This increased acidity is believed to result from a combination of steric and electronic factors, where steric hindrance forces the carboxyl group out of the plane of the benzene (B151609) ring, altering its resonance with the ring and increasing the ease of proton dissociation. hcpgcollege.edu.in Therefore, the electron-donating nature of the 2-methyl group is counteracted by the acid-strengthening ortho effect. The strongly electron-withdrawing 4-trifluoromethoxy group further enhances acidity by stabilizing the conjugate base. The combination of these effects results in this compound being a relatively strong carboxylic acid.

Table 1: pKa Values of Substituted Benzoic Acids

| Compound | Substituent (Position) | pKa | Effect on Acidity |

|---|---|---|---|

| Benzoic Acid | -H | 4.19 | Reference |

| p-Methylbenzoic Acid | -CH3 (para) | 4.34 | Decreased |

| o-Methylbenzoic Acid | -CH3 (ortho) | 3.90 | Increased |

| p-(Trifluoromethyl)benzoic Acid | -CF3 (para) | 3.60 | Increased |

| p-Methoxybenzoic Acid | -OCH3 (para) | 4.46 | Decreased |

Regiochemistry and Steric Interactions

The specific placement of substituents on the benzoic acid ring, known as regiochemistry, dictates the steric and electronic interactions within the molecule. In this compound, the methyl group is positioned at C-2 (the ortho position) relative to the carboxylic acid group. This ortho-substitution creates significant steric hindrance. hcpgcollege.edu.in

This steric crowding between the ortho-methyl group and the adjacent carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. hcpgcollege.edu.in Normally, the carboxyl group is co-planar with the ring, which allows for resonance stabilization between the pi system of the ring and the carboxyl group. When this co-planarity is disrupted, the resonance is diminished. hcpgcollege.edu.in This has a direct impact on acidity, as the reduced resonance increases the partial positive charge on the hydroxyl oxygen, facilitating the release of the proton and thus increasing the acid's strength. hcpgcollege.edu.in This phenomenon is a primary component of the "ortho effect." hcpgcollege.edu.in

The steric hindrance from the ortho-substituent can also impact the reactivity of the carboxylic acid group. For example, reactions that require a nucleophile to attack the carbonyl carbon, such as esterification, can be slowed down because the ortho-substituent physically blocks the path of the incoming reagent. researchgate.net This effect was demonstrated in the case of 2,4,6-tris(trifluoromethyl)benzoic acid, where severe steric hindrance prevented normal esterification. researchgate.net While less extreme, the 2-methyl group in this compound would be expected to similarly influence the reactivity of the carboxyl function. The trifluoromethoxy group at the para-position is remote from the reaction center and does not exert a significant steric effect on the carboxyl group.

In Vitro and In Vivo Pharmacological Evaluation

Specific pharmacological data for this compound were not available in the cited search results. The following sections discuss the activities of structurally related compounds, such as other benzoic acid derivatives and molecules containing the trifluoromethoxy moiety, to provide context for its potential biological activities.

Cytotoxicity Activity in Hematological and Solid Cell Lines

While direct cytotoxic data for this compound is not available, the trifluoromethoxy group and the benzoic acid scaffold are present in molecules with demonstrated cytotoxic and anti-proliferative properties. The trifluoromethoxy group, in particular, is known to enhance the biological activity of compounds. nih.gov

For instance, studies on biguanide (B1667054) derivatives containing a trifluoromethoxy group showed significant anti-proliferative activity against several cancer cell lines. nih.gov A library of these compounds was tested against three bladder cancer cell lines and two ovarian cancer cell lines to determine their inhibitory effects on cell proliferation. nih.gov Similarly, a class of tricyclic benzoic acid derivatives has been investigated as inhibitors of the FTO protein, which is overexpressed in acute myeloid leukemia (AML). researchgate.net An analog in this series, compound 13a, exerted a strong antiproliferative effect on AML cells and improved survival rates in animal models. researchgate.net These findings suggest that the combination of a benzoic acid structure with fluorine-containing substituents can be a viable strategy for developing cytotoxic agents against both hematological and solid tumors.

Anti-proliferative Activity

The anti-proliferative potential of compounds structurally related to this compound has been explored in various cancer models. The inclusion of a trifluoromethoxy group in drug candidates is a strategy often used to enhance biological activity, including anti-proliferative capabilities. nih.gov

Research on a series of proguanil (B194036) derivatives featuring a trifluoromethoxy group demonstrated their efficacy in inhibiting cancer cell growth. nih.gov These compounds were evaluated for their anti-proliferative effects in multiple bladder and ovarian cancer cell lines, with IC50 values determined to quantify their potency. nih.gov Another study focused on tricyclic benzoic acid analogs as potential treatments for acute myeloid leukemia (AML). researchgate.net One such analog showed a strong antiproliferative effect on AML cells by upregulating key tumor suppressor genes and downregulating the MYC oncogene. researchgate.net The broader class of rotenone (B1679576) derivatives has also been evaluated for anti-proliferative activity against MCF-7 (breast cancer), A549 (lung carcinoma), and HCT116 (colorectal cancer) cell lines, with several analogs showing promise. nih.gov These examples highlight that both the benzoic acid core and the trifluoromethoxy substituent are valuable components in the design of novel anti-proliferative agents.

Fungicidal and Insecticidal Activity

Derivatives of benzoic acid and compounds containing trifluoromethoxy groups have shown notable fungicidal and insecticidal activities. In a study of novel N-phenylbenzamide derivatives, which are synthesized from benzoic acid precursors, compounds featuring a trifluoromethoxy (-OCF3) substituent demonstrated higher antifungal activity compared to other analogs. semanticscholar.org

Several of these compounds exhibited potent in vitro activity against various plant fungal pathogens at a concentration of 50 μg/mL. semanticscholar.org For example, compound 4q, a derivative, showed inhibition rates of 98.5% against Botrytis cinerea, 98.5% against Botryosphaeria dothidea, and 92.0% against Phomopsis sp., activities that were superior to the commercial fungicide pyrimethanil. semanticscholar.org Other studies have confirmed that benzoic acid derivatives can possess antifungal properties against pathogens like Cochliobolus lunatus and Aspergillus niger. nih.gov

In terms of insecticidal activity, the same N-phenylbenzamide derivatives were tested against Spodoptera frugiperda and Mythimna separata at 500 µg/mL. semanticscholar.org While their activity was generally lower than the commercial insecticide chlorantraniliprole, some derivatives displayed moderate efficacy. semanticscholar.org For instance, compounds 4o and 4q showed mortality rates of 83.3% and 86.7%, respectively, against S. frugiperda. semanticscholar.org This indicates that the trifluoromethoxy benzoic acid scaffold is a promising template for the development of new agrochemicals. semanticscholar.orgresearchgate.net

Table 2: Antifungal and Insecticidal Activity of a Related Trifluoromethoxy-Containing Compound (4q)

| Target Organism | Type | Activity | Concentration |

|---|---|---|---|

| Botrytis cinerea | Fungus | 98.5% Inhibition | 50 µg/mL |

| Botryosphaeria dothidea | Fungus | 98.5% Inhibition | 50 µg/mL |

| Phomopsis sp. | Fungus | 92.0% Inhibition | 50 µg/mL |

| Spodoptera frugiperda | Insect | 86.7% Mortality | 500 µg/mL |

Antivirus Activity

The benzoic acid framework is a recognized scaffold in the development of antiviral agents. Although no specific antiviral data for this compound has been reported, numerous other benzoic acid derivatives have demonstrated potent activity against a range of viruses.

One such derivative, termed NC-5, was found to inhibit Influenza A viruses, including H1N1 and H3N2 strains, in a dose-dependent manner. nih.govmdpi.com Notably, NC-5 was also effective against an oseltamivir-resistant H1N1 strain, with a 50% effective concentration (EC50) of 32.8 μM. nih.gov The compound also showed a high therapeutic index, with a 50% cytotoxic concentration (CC50) greater than 640 μM. nih.govmdpi.com In animal studies, orally administered NC-5 protected mice from infection with both wild-type and oseltamivir-resistant influenza viruses. nih.gov

In another example, the benzoic acid derivative benzavir-2 was evaluated for activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). researchgate.net This compound showed potency similar to the standard therapy, acyclovir, and was importantly also active against clinical acyclovir-resistant HSV isolates. researchgate.net These studies underscore the utility of the benzoic acid chemical class as a foundation for discovering new antiviral drug candidates with the potential to address drug resistance. nih.govresearchgate.net

Computational Chemistry and Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 2-methyl-4-(trifluoromethoxy)benzoic acid, might interact with a biological target, typically a protein or enzyme.

In the absence of a known three-dimensional structure of a target protein, ligand-based drug design becomes a valuable strategy. This approach utilizes the information from a set of molecules known to bind to the target to develop a model that predicts the activity of new compounds. The design process involves creating a pharmacophore model, which is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. For this compound, this would involve comparing its structural and electronic properties to known active ligands to predict its potential efficacy.

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that are key regulators of cellular processes and are often implicated in cancer. As such, they are common targets for drug development. In silico docking studies are frequently used to identify potential inhibitors of RTKs.

While specific docking studies for this compound against RTKs are not readily found, research on structurally related fluorinated compounds provides a template for how such an investigation would proceed. For instance, a study on fluorinated thiazolidin-4-one derivatives identified favorable binding poses against the C-Kit Tyrosine Kinase protein. One of the promising compounds from this study was 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one, which shares the trifluoromethoxy-phenyl group with the subject of this article. The study highlighted the importance of hydrogen bonding, halogen bonding, and pi-sigma interactions in the binding affinity. A hypothetical docking of this compound against an RTK would likely involve similar interactions, with the carboxylic acid group potentially forming key hydrogen bonds within the active site.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Lysine, Arginine, Histidine |

| Halogen Bond | Trifluoromethoxy (-OCF3) | Electron-rich residues |

| Hydrophobic Interaction | Methyl group (-CH3), Benzene (B151609) ring | Leucine, Valine, Isoleucine |

Molecular modeling encompasses a broad range of theoretical methods and computational techniques used to model or mimic the behavior of molecules. Following a docking simulation, molecular dynamics (MD) can be employed to provide a more detailed understanding of the stability of the ligand-receptor complex over time. MD simulations calculate the motion of atoms in the system, offering insights into the flexibility of the protein and the ligand, and how their conformations may change upon binding. This can reveal the stability of key interactions and provide a more accurate estimation of binding free energy.

Quantitative Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Metabolism Relationships (QSMR) are mathematical models that relate the chemical structure of a compound to its metabolic fate. These models are instrumental in predicting how a new chemical entity might be metabolized, which is a critical aspect of its pharmacokinetic profile.

The foundation of any QSMR model is the calculation of molecular descriptors that quantify the steric and electronic properties of a molecule. For this compound, these would include:

Steric Descriptors: Molecular weight, volume, surface area, and specific conformational indices. These describe the size and shape of the molecule.

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These relate to the molecule's reactivity and ability to participate in electrostatic interactions.

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Steric | Molecular Volume | Influences fit within an enzyme's active site. |

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule. |

| Hydrophobicity | LogP | Relates to membrane permeability and distribution. |

Once a set of molecular descriptors has been calculated for a series of compounds, pattern recognition methods can be used to identify relationships between these properties and their metabolic outcomes. Principal Component Analysis (PCA) is a powerful statistical technique used for this purpose. PCA reduces the dimensionality of a complex dataset, allowing for the visualization of the data in a "principal components map."

In the context of QSMR for substituted benzoic acids, PCA could be used to classify compounds based on their primary route of metabolism, such as glycine (B1666218) conjugation versus glucuronide conjugation. By plotting the principal components, clusters of compounds with similar metabolic profiles would emerge, and the descriptors that contribute most to the separation of these clusters could be identified. While a specific QSMR study for this compound is not available, studies on other substituted benzoic acids have successfully used these methods to predict metabolic fate. Such an analysis for this compound would involve calculating its descriptors and placing it on a pre-existing principal components map to predict its likely metabolic pathway.

Theoretical Chemistry Studies

Acyl glucuronides, the products of glucuronidation, are known to be chemically reactive metabolites that can undergo intramolecular rearrangement through a process called internal acyl migration. tandfonline.comnih.govtandfonline.com This reaction involves the transfer of the acyl group (the benzoic acid moiety) from the 1-O-position of the glucuronic acid sugar to the 2-, 3-, and 4-hydroxyl positions. acs.orgtandfonline.com Theoretical chemistry studies have been crucial in understanding the kinetics and mechanisms of this migration for glucuronide conjugates of trifluoromethyl-benzoic acids (TFMBAs). acs.orgnih.gov

A combined NMR spectroscopy and theoretical chemistry study investigated the acyl migration kinetics for the 1-O-acyl-β-D-glucopyranuronates of 2-, 3-, and 4-TFMBA. acs.orgnih.gov The study revealed significant differences in the degradation rates of these isomers. acs.orgnih.gov The 2-TFMBA glucuronide was found to be the most stable, reacting much more slowly than the 3- and 4-TFMBA counterparts. acs.orgnih.gov

To explain these experimental observations, semiempirical molecular orbital methods (AM1 and PM3) were used to compute structural and electronic parameters for the glucuronide isomers and the postulated ortho-acid ester intermediates of the migration reaction. acs.orgnih.gov The calculations highlighted two key factors responsible for the slow migration rate of the 2-TFMBA isomer:

Steric Hindrance: The ortho-trifluoromethyl group sterically obstructs the initial nucleophilic attack by the 2-hydroxy group of the glucuronic acid on the carbonyl carbon, which is necessary to form the tetrahedral ortho-acid ester intermediate. acs.orgnih.gov

Electronic Effects: Calculation of the relative bond orders in the ortho-acid ester intermediates showed a clear distinction between the slowly reacting 2-TFMBA glucuronide and the faster-reacting 3- and 4-isomers. acs.orgnih.gov Furthermore, molecular orbital properties such as the dipole moment, the energy of the lowest unoccupied molecular orbital (LUMO), and the LUMO density on the carbonyl carbon were shown to correlate with the measured reaction half-lives. acs.orgnih.gov

| Isomer | Overall Degradation Rate Constant (k, h⁻¹) | Primary Reason for Reactivity Difference (from computational studies) |

|---|---|---|

| 2-TFMBA | 0.065 | High degree of steric hindrance from the ortho-trifluoromethyl group |

| 3-TFMBA | 0.25 | Less steric hindrance and favorable electronic properties |

| 4-TFMBA | 0.52 | Minimal steric hindrance and favorable electronic properties |

These theoretical studies provide critical molecular-level insights into the physicochemical properties that govern the stability and reactivity of acyl glucuronides, which is of significant toxicological interest. acs.orgnih.gov

No specific studies involving this compound in the context of the mechanism of chloroalkane dechlorination with Rh(I) complexes were identified in the reviewed literature. Computational studies on this topic generally focus on the rhodium center and the nature of its ligand framework (e.g., pincer ligands) as the primary drivers of the catalytic cycle for C-Cl bond activation and dechlorination. The role of any specific benzoic acid derivative in this process has not been documented.

The characterization of substituted benzoic acids like this compound is greatly enhanced by combining experimental spectroscopic techniques (such as FT-IR and NMR) with computational methods like Density Functional Theory (DFT). ucl.ac.uk This integrated approach allows for a more accurate assignment of spectral features and a deeper understanding of the molecule's structure and behavior in different environments. ucl.ac.uk

For example, in studies of other substituted benzoic acids, DFT calculations have been used to predict vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific normal modes of the molecule. dntb.gov.uaresearchgate.net Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of complex experimental spectra. nih.goviucr.org

Computational methods are also used to explore the conformational landscape of the molecule. For substituted benzoic acids, a key structural feature is the dihedral angle between the carboxylic acid group and the plane of the aromatic ring. DFT calculations can predict this angle, which is influenced by steric and electronic interactions with ortho-substituents. nih.govresearchgate.net In the case of 4-nitro-2-(trifluoromethyl)benzoic acid, for instance, the trifluoromethyl group at the ortho position forces the carboxylic acid moiety to rotate significantly out of the plane of the aromatic ring. nih.govresearchgate.net A similar effect would be anticipated for this compound due to the presence of the ortho-methyl group.

This combined experimental and computational approach provides a comprehensive characterization of the molecule's geometric and electronic structure, which is fundamental to understanding its chemical reactivity and intermolecular interactions. ucl.ac.uk

Predicted Collision Cross Section (CCS) Values

The collision cross section (CCS) is a key physicochemical parameter that reflects the size, shape, and charge of an ion in the gas phase. nih.gov It is an important identifier in ion mobility-mass spectrometry (IM-MS) analysis. nih.gov While CCS values can be measured experimentally, computational methods are increasingly used to predict these values for compounds where authentic standards are unavailable. mdpi.comnih.gov

The prediction of CCS values for small molecules like this compound typically involves several computational steps: nih.gov

Conformation Generation: The first step is to generate a diverse set of low-energy 3D conformations for the molecule's relevant ion (e.g., [M-H]⁻ or [M+H]⁺). nih.gov

Geometry Optimization: These conformations are then optimized using quantum mechanical methods, such as DFT, to obtain accurate geometries and charge distributions. nih.govmdpi.com

CCS Calculation: The CCS for each optimized conformer is calculated using specialized software (e.g., HPCCS) that simulates the ion's trajectory through a buffer gas (typically nitrogen or helium). nih.govnih.gov

Boltzmann Weighting: The final predicted CCS value is a Boltzmann-weighted average of the CCS values of the individual conformers, reflecting their relative populations at a given temperature. nih.gov

Alternatively, machine learning models have emerged as a rapid and accurate method for CCS prediction. mdpi.comnih.govnih.gov These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors or structural fingerprints as input to predict the CCS for new molecules. nih.govresearchgate.net The accuracy of these predictions can be high, often with errors of less than 5%. nih.gov

| Compound Name |

|---|

| This compound |

| 2-(trifluoromethyl)benzoic Acid |

| 3-(trifluoromethyl)benzoic Acid |

| 4-(trifluoromethyl)benzoic Acid |

| 4-nitro-2-(trifluoromethyl)benzoic Acid |

Industrial and Research Applications Beyond Pharmacology

Agrochemical Applications

The primary industrial application of 2-methyl-4-(trifluoromethoxy)benzoic acid and its close chemical relatives is in the agrochemical sector. The presence of fluorine-containing groups like trifluoromethoxy is a common strategy in the design of modern pesticides, as these groups can enhance the metabolic stability and biological activity of the final product.

Intermediate in Herbicide Synthesis

Development of New Pesticides or Herbicides

The development of new and effective pesticides is a continuous process driven by the need to manage resistance and improve safety profiles. Fluorinated compounds are widely used in the development of new agrochemicals. google.com this compound serves as a valuable building block for researchers aiming to create next-generation pesticides. Its structure can be modified through various chemical reactions to produce a library of candidate molecules for screening. The trifluoromethoxy group, in particular, is known to enhance the lipophilicity of a molecule, which can improve its ability to penetrate the waxy outer layers of plants or the exoskeletons of insects, thereby boosting the bioactivity of potential new pesticides. nih.gov

Effectiveness Against Plant Pathogens

Benzoic acid and its derivatives are known to possess intrinsic antifungal properties and can play a role in plant defense mechanisms. Studies have shown that benzoic acid can suppress plant diseases like the early blight of tomato, which is caused by the fungus Alternaria solani. nih.gov While research specifically detailing the efficacy of this compound against plant pathogens is not widely published, related fluorinated compounds have been investigated for such properties. For instance, derivatives of benzoic acid have been synthesized and studied for their antifungal activity against various plant pathogenic fungi, including Cochliobolus lunatus and Aspergillus niger. google.com This suggests a strong potential for this compound to serve as a scaffold for developing new fungicides.

Synthesis of Wide-Spectrum Sterilant Fluorine Pyrrole (B145914) Bacterium Acid Amides

A significant application for a closely related compound, 2-trifluoromethylbenzoic acid, is in the synthesis of a new class of wide-spectrum sterilants known as fluorine pyrrole bacterium acid amides. researchgate.net A key example of such a sterilant is N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl) benzamide. researchgate.net This type of compound is designed for controlling disease epizootics in high-value crops such as grapes, vegetables, and various field crops. researchgate.net Given the structural similarity, this compound is a prime candidate for use as an intermediate in the synthesis of analogous complex amides, contributing to the development of potent, broad-spectrum agrochemical solutions.

Chemical Manufacturing and Specialty Chemicals

Beyond its direct line to agrochemicals, this compound is a component in the broader chemical manufacturing industry. It is classified as an intermediate or a building block, meaning it is produced and sold for use in the synthesis of other, more complex specialty chemicals. google.com Companies in the fine chemicals sector synthesize this compound to supply researchers and manufacturers in various fields, including materials science. The unique electronic properties and stability conferred by the trifluoromethoxy group make it a desirable component in the synthesis of advanced polymers and other materials where specific thermal or mechanical characteristics are required.

General Scientific Research Compound

In a non-industrial context, this compound is a valuable compound for general scientific research. Chemical suppliers list it as a research chemical or building block, making it available to academic and private research laboratories. google.com Its utility lies in its role as a starting material or intermediate in exploratory organic synthesis. Researchers in medicinal chemistry, chemical biology, and agrochemistry use such building blocks to assemble novel and sophisticated molecular architectures, enabling the exploration of new scientific frontiers.

Future Research Directions and Unexplored Avenues

Further Elucidation of Molecular Targets and Pathways

Future research should prioritize identifying and characterizing the specific molecular targets of 2-methyl-4-(trifluoromethoxy)benzoic acid and its derivatives. The structural similarities to cores of known bioactive molecules, such as P2Y14 receptor antagonists, suggest that this compound could interact with specific biological pathways. nih.gov The P2Y14 receptor, activated by UDP-glucose, is involved in immune responses and inflammation, making it a potential area of investigation. nih.gov Studies could explore the compound's ability to modulate signaling pathways implicated in inflammation, pain, and immune-related disorders.

A comprehensive approach to elucidating its mechanism of action would involve a combination of computational modeling and experimental validation. Techniques such as molecular docking could predict binding affinities to a range of receptors, ion channels, and enzymes. Subsequently, in vitro assays, including receptor binding assays and cell-based functional screens, would be crucial to confirm these predictions and quantify the compound's activity. Furthermore, investigating downstream signaling cascades, for instance, through proteomic and transcriptomic analyses, would provide a more complete picture of the cellular response to this compound. A deeper understanding of its molecular interactions is fundamental for any future therapeutic development.

Exploration of Novel Scaffolds for Receptor Antagonists

Building on the potential molecular targets identified, a significant avenue for future research lies in the design and synthesis of novel receptor antagonists based on the this compound scaffold. Its benzoic acid core is a common feature in many existing receptor antagonists. nih.gov The methyl and trifluoromethoxy substituents offer unique electronic and steric properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be central to this exploration. By synthesizing a library of analogues with variations in the substitution pattern on the phenyl ring, researchers can systematically probe the chemical space around this scaffold. For example, altering the position of the methyl and trifluoromethoxy groups or introducing other functional groups could lead to derivatives with enhanced affinity for a specific receptor. The low water solubility of similar series of compounds has been a challenge, and future work could focus on creating derivatives, such as with polyethylene (B3416737) glycol, to improve this property. nih.gov The ultimate goal of this research would be to develop lead compounds with promising therapeutic potential for in vivo studies. nih.gov

Clinical Investigations and Safety/Efficacy Evaluations of Derivatives

Following the successful preclinical development of potent and selective derivatives, the subsequent logical step would be to advance the most promising candidates into clinical investigations. This phase of research is critical for evaluating the safety and efficacy of these new chemical entities in humans. Initial Phase I trials would focus on assessing the safety, tolerability, and pharmacokinetic profile of the drug candidate in healthy volunteers.

Should the derivatives prove safe, subsequent Phase II and III trials would be designed to evaluate their therapeutic efficacy in patient populations with specific diseases, guided by the preclinical pharmacology data. For instance, if a derivative shows potent anti-inflammatory activity, it could be investigated for conditions like asthma or chronic pain. nih.gov Throughout the clinical trial process, rigorous monitoring for any adverse effects and determination of the optimal therapeutic window will be paramount. The successful clinical development of a derivative of this compound could lead to the introduction of a new class of therapeutics.

Development of Novel Materials with Specific Properties

Beyond its potential biomedical applications, the unique chemical structure of this compound makes it a candidate for the development of novel materials. The presence of both a carboxylic acid group and a trifluoromethoxy group could impart specific properties to polymers or other materials into which it is incorporated. For instance, the trifluoromethoxy group is known for its high electronegativity and lipophilicity, which could be exploited to create materials with tailored surface properties, such as hydrophobicity or oleophobicity.

Q & A

Q. What computational tools can predict the compound’s crystallographic packing and polymorphism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.